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Compound of Interest

(4-(Hydroxymethyl)phenyil)
Compound Name:
(phenyl)methanone

Cat. No.: B1590032

An Essential Building Block in Modern Drug Discovery and Chemical Synthesis

Abstract

This technical guide provides a comprehensive overview of (4-(Hydroxymethyl)phenyl)
(phenyl)methanone, a versatile benzophenone derivative with significant applications in
medicinal chemistry and organic synthesis. This document details its chemical identity,
physicochemical properties, established synthesis and purification protocols, and key
applications, with a particular focus on its role as a precursor in the development of novel
therapeutic agents. This guide is intended for researchers, scientists, and professionals in the
field of drug development, offering both foundational knowledge and practical insights into the
utilization of this important chemical entity.

Introduction and Chemical Identity

(4-(Hydroxymethyl)phenyl)(phenyl)methanone, also known as 4-benzoylbenzyl alcohol, is a
bifunctional organic molecule that incorporates both a benzophenone core and a primary
alcohol. This unique structural arrangement makes it a valuable intermediate for a variety of
chemical transformations. The benzophenone moiety is a well-known pharmacophore found in
numerous biologically active compounds, while the hydroxymethyl group provides a reactive
handle for further molecular elaboration.

CAS Number: 81449-01-6[1][2][3]
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Molecular Formula: C1aH1202[1]
Molecular Weight: 212.24 g/mol [1]
Chemical Structure:

Caption: Molecular structure of (4-(Hydroxymethyl)phenyl)(phenyl)methanone.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for
its effective use in research and development. The following table summarizes the key
properties of (4-(Hydroxymethyl)phenyl)(phenyl)methanone. It is important to note that while
some data for the parent compound, (4-hydroxyphenyl)(phenyl)methanone, is available,
specific experimental values for the hydroxymethyl derivative are not extensively reported in

the literature.
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Property Value Source
CAS Number 81449-01-6 [1][2][3]
Molecular Formula C14H1202 [1]
Molecular Weight 212.24 g/mol [1]

Not available. For the related
4-hydroxyphenyl

Melting Point (4-hydroxypheny) [4]
(phenyl)methanone: 132-135

°C.

Not available. For the related
4-hydroxyphenyl

Boiling Point (4-hy ypheny) [4]
(phenyl)methanone: 260-262

°C at 24 mmHg.

Data not available. Expected

to be soluble in common
Solubility organic solvents like methanol,

ethanol, acetone, and ethyl

acetate.

Typically a solid at room
Appearance
temperature.

Synthesis and Purification

The synthesis of (4-(Hydroxymethyl)phenyl)(phenyl)methanone can be approached through
several established synthetic routes, primarily leveraging the principles of Friedel-Crafts
acylation.

Synthetic Pathway Overview

A common and logical approach to the synthesis of the target molecule involves the Friedel-
Crafts benzoylation of a suitable toluene derivative, followed by functional group
transformation.
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Caption: A plausible synthetic workflow for (4-(Hydroxymethyl)phenyl)(phenyl)methanone.

Detailed Experimental Protocol: A Representative
Synthesis

This protocol outlines a general procedure for the synthesis of (4-(Hydroxymethyl)phenyl)
(phenyl)methanone based on common organic chemistry transformations. Note: This is a
representative protocol and may require optimization.

Step 1: Synthesis of Phenyl(p-tolyl)methanone (Friedel-Crafts Acylation)

» To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dry benzene (solvent) under
an inert atmosphere (e.g., nitrogen or argon), add p-toluoyl chloride (1.0 eq) dropwise at O
°C.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 4-6 hours.

» Monitor the reaction progress by thin-layer chromatography (TLC).

e Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and
concentrated hydrochloric acid.

o Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield crude phenyl(p-tolyl)methanone.

Step 2: Synthesis of (4-(Bromomethyl)phenyl)(phenyl)methanone (Radical Bromination)

 Dissolve the crude phenyl(p-tolyl)methanone from Step 1 in a suitable solvent such as
carbon tetrachloride.
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Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as azobisisobutyronitrile
(AIBN) (catalytic amount).

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
After cooling, filter off the succinimide byproduct.
Wash the filtrate with water and saturated sodium bicarbonate solution.

Dry the organic layer over anhydrous magnesium sulfate and concentrate to give the crude
bromo derivative.

Step 3: Synthesis of (4-(Hydroxymethyl)phenyl)(phenyl)methanone (Hydrolysis)

Dissolve the crude (4-(bromomethyl)phenyl)(phenyl)methanone in a mixture of acetone and
water.

Add sodium carbonate (1.5 eq) and heat the mixture to reflux for 2-3 hours.
Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture and remove the acetone under reduced pressure.
Extract the aqueous residue with ethyl acetate.

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and
concentrate to yield the crude final product.

Purification

Purification of the final product is crucial to obtain a high-purity compound suitable for further
applications. The two primary methods for purifying solid organic compounds are
recrystallization and column chromatography.

Recrystallization:

o Select a suitable solvent or solvent system in which the compound is sparingly soluble at
room temperature but highly soluble at elevated temperatures.
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 Dissolve the crude product in the minimum amount of the hot solvent.

« If colored impurities are present, a small amount of activated charcoal can be added, and the
hot solution filtered.

» Allow the solution to cool slowly to room temperature, followed by further cooling in an ice
bath to induce crystallization.

o Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry
under vacuum.

Column Chromatography:

o Prepare a slurry of silica gel in a suitable non-polar solvent (e.g., hexane).

e Pack a chromatography column with the slurry.

e Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

» Elute the column with a gradient of solvents, typically starting with a non-polar solvent and
gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).

e Collect fractions and monitor by TLC to identify the fractions containing the pure product.
o Combine the pure fractions and remove the solvent under reduced pressure.

Spectroscopic Data

While specific experimental spectra for (4-(Hydroxymethyl)phenyl)(phenyl)methanone are
not readily available in public databases, the expected spectral characteristics can be predicted
based on its structure and data from analogous compounds.

IH NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

e Aromatic Protons: Signals in the range of 7.2-7.8 ppm, corresponding to the protons on the
two phenyl rings. The protons on the substituted phenyl ring will likely show a distinct splitting
pattern (e.g., two doublets).
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» Hydroxymethyl Protons (CH2): A singlet or a doublet (if coupled to the hydroxyl proton)
around 4.5-4.7 ppm.

» Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is dependent on
concentration and solvent, typically in the range of 2-5 ppm.

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

e Carbonyl Carbon (C=0): A signal in the downfield region, typically around 195-197 ppm.
o Aromatic Carbons: Multiple signals in the range of 125-140 ppm.

o Hydroxymethyl Carbon (CH2): A signal around 60-65 ppm.

IR (Infrared) Spectroscopy:

O-H Stretch (Alcohol): A broad absorption band in the region of 3200-3600 cm~1.

C=0 Stretch (Ketone): A strong, sharp absorption band around 1650-1670 cm™1.

C-O Stretch (Alcohol): An absorption band in the region of 1000-1260 cm~1.

Aromatic C-H Stretch: Signals above 3000 cm~1.

Aromatic C=C Stretch: Signals in the 1400-1600 cm~1 region.
Mass Spectrometry (MS):

e Molecular lon Peak (M*): A peak at m/z = 212, corresponding to the molecular weight of the
compound.

o Fragment lons: Characteristic fragmentation patterns would include the loss of the
hydroxymethyl group (-CH20H, m/z = 31) and the phenyl group (-CeHs, m/z = 77).

Applications in Drug Development and Research

(4-(Hydroxymethyl)phenyl)(phenyl)methanone serves as a critical intermediate in the
synthesis of a wide array of pharmacologically active molecules.[2] Its bifunctional nature
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allows for its incorporation into diverse molecular scaffolds, leading to the development of
compounds with potential therapeutic applications.

Key areas of application include:

¢ Synthesis of Novel Heterocycles: The hydroxymethyl group can be readily converted into
other functional groups, facilitating the construction of complex heterocyclic systems, many
of which are privileged structures in medicinal chemistry.

» Development of Photoaffinity Labels: Benzophenone derivatives are well-known for their use
as photoaffinity labels to study ligand-receptor interactions. The hydroxymethyl group
provides a site for attaching linkers or other functionalities to create sophisticated molecular
probes.[2]

o Precursor for Biologically Active Compounds: This compound can be a starting material for
the synthesis of molecules with a range of biological activities, including but not limited to,
enzyme inhibitors and receptor modulators.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling (4-
(Hydroxymethyl)phenyl)(phenyl)methanone.

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H332: Harmful if inhaled.

Precautionary Statements:

e P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

e P264: Wash skin thoroughly after handling.
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e P270: Do not eat, drink or smoke when using this product.
o P280: Wear protective gloves/protective clothing/eye protection/face protection.

e P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel
unwell.

e P302+P352: IF ON SKIN: Wash with plenty of soap and water.

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

It is highly recommended to consult the full Safety Data Sheet (SDS) for this compound before
use.

Conclusion

(4-(Hydroxymethyl)phenyl)(phenyl)methanone is a chemical compound of significant
interest due to its versatile reactivity and its role as a key building block in the synthesis of more
complex molecules, particularly within the pharmaceutical industry. This guide has provided a
detailed overview of its fundamental properties, synthesis, purification, and applications. As
research in medicinal chemistry and materials science continues to advance, the utility of this
and related benzophenone derivatives is expected to expand, solidifying its importance in the
landscape of modern chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [An In-depth Technical Guide to (4-
(Hydroxymethyl)phenyl)(phenyl)methanone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1590032#4-hydroxymethyl-phenyl-phenyl-
methanone-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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